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Introduction
Congenital Disorders of Glycosylation (CDG) are a group of rare genetic diseases

characterized by defects in the synthesis and attachment of glycans to proteins and lipids. The

most common form, PMM2-CDG (also known as CDG-Ia), is caused by mutations in the PMM2

gene, which encodes the enzyme phosphomannomutase 2.[1] This enzyme catalyzes the

conversion of mannose-6-phosphate (Man-6-P) to mannose-1-phosphate (Man-1-P), a crucial

step in the synthesis of N-linked oligosaccharides.[2] A deficiency in PMM2 activity leads to

hypoglycosylation of numerous proteins, resulting in a wide range of severe clinical

manifestations.[1]

ML089 is a potent and selective, cell-permeable small molecule inhibitor of phosphomannose

isomerase (PMI).[2][3] In the context of PMM2-CDG, inhibiting PMI with ML089 presents a

promising therapeutic strategy. By blocking the conversion of Man-6-P to fructose-6-phosphate,

ML089 redirects the available Man-6-P pool towards the residual PMM2 enzyme, thereby

increasing the production of Man-1-P and potentially rescuing the N-linked glycosylation defect.

[2][3]

These application notes provide detailed protocols for utilizing ML089 to rescue glycosylation

defects in an in vitro model of PMM2-CDG using patient-derived fibroblasts.
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Mechanism of Action of ML089 in PMM2-CDG
The rationale for using ML089 in PMM2-CDG is based on substrate redirection. In a healthy

individual, Man-6-P is at a metabolic branch point, where it can be either converted to Man-1-P

by PMM2 for glycosylation or isomerized to Fructose-6-P by PMI for glycolysis. In PMM2-CDG

patients, the reduced activity of PMM2 leads to an accumulation of Man-6-P, which is then

shunted towards glycolysis by PMI. By inhibiting PMI, ML089 increases the intracellular

concentration of Man-6-P, making more substrate available for the partially active PMM2

enzyme, thus enhancing the synthesis of Man-1-P and subsequent protein glycosylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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